BenchChemオンラインストアへようこそ!

4-(4-fluorobenzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

This fully substituted 1,3-oxazole (MW 360.40) features a 4-fluorobenzenesulfonyl acceptor, para-tolyl group, and N,N-dimethylamino donor, yielding a zero hydrogen-bond donor (HBD=0) scaffold optimized for passive BBB permeation. Unlike N-methyl/ethyl analogs (HBD=1), the tertiary amine at position 5 eliminates HBD, altering membrane permeability and CNS penetration potential. The para-fluoro substitution on the sulfonyl phenyl ring blocks CYP450-mediated aromatic hydroxylation, enhancing metabolic stability vs. des-fluoro analog CAS 314748-18-0. Ideal for 5-HT6 serotonin receptor ligand screening, PAMPA-BBB benchmarking, and computational docking validation. Supplied by Life Chemicals at ≥90% purity for HTS campaigns.

Molecular Formula C18H17FN2O3S
Molecular Weight 360.4
CAS No. 883247-41-4
Cat. No. B2956122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-fluorobenzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine
CAS883247-41-4
Molecular FormulaC18H17FN2O3S
Molecular Weight360.4
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=C(O2)N(C)C)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C18H17FN2O3S/c1-12-4-6-13(7-5-12)16-20-17(18(24-16)21(2)3)25(22,23)15-10-8-14(19)9-11-15/h4-11H,1-3H3
InChIKeyUVFHIKPSHOJNCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Fluorobenzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine (CAS 883247-41-4): Procurement-Ready Profile for CNS-Targeted Screening


4-(4-Fluorobenzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine (CAS 883247-41-4) is a fully substituted 1,3-oxazole small molecule (MW 360.40 g/mol, formula C18H17FN2O3S) that carries a 4-fluorobenzenesulfonyl electron-withdrawing group at position 4, a para-tolyl substituent at position 2, and an N,N-dimethylamino donor at position 5 . The compound belongs to the sulfonyloxazolamine chemotype, which is patented as a privileged scaffold for selective 5-HT6 serotonin receptor ligands with therapeutic applications in CNS disorders including schizophrenia, depression, and cognitive deficits [1]. It is commercially supplied by Life Chemicals as catalog item F3309-1228 at ≥90% purity for high-throughput screening campaigns .

Why 4-(4-Fluorobenzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine Cannot Be Replaced by In-Class Analogs: Structural Determinants of Selectivity


Within the sulfonyloxazolamine series, even single-atom substitutions at the 5-amino group produce functionally distinct chemotypes. The N,N-dimethylamino group of CAS 883247-41-4 eliminates the hydrogen-bond donor (HBD) present in N-methyl (CAS 862736-76-3) and N-ethyl (CAS 823828-29-1) analogs, reducing HBD count from 1 to 0 . This substitution alters membrane permeability, CNS penetration potential, and target pharmacophore complementarity in ways that cannot be recapitulated by mono-alkylamino congeners. Furthermore, the 4-fluorobenzenesulfonyl group at position 4 introduces distinct electronic and metabolic stability properties compared to the des-fluoro analog 4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine (CAS 314748-18-0), as documented in the broader sulfonyloxazolamine patent literature where 4-substitution on the sulfonyl phenyl ring modulates 5-HT6 receptor affinity [1]. Generic substitution among these analogs therefore risks altering both primary target engagement and ADMET profile.

Quantitative Differentiation Evidence for 4-(4-Fluorobenzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine vs. Closest Analogs


Hydrogen-Bond Donor Count Elimination: N,N-Dimethyl vs. N-Methyl and N-Ethyl Analogs

The target compound (CAS 883247-41-4) possesses zero hydrogen-bond donors (HBD = 0), whereas the closest N-methyl analog 4-(4-fluorobenzenesulfonyl)-N-methyl-2-(4-methylphenyl)-1,3-oxazol-5-amine (CAS 862736-76-3) and the N-ethyl analog (CAS 823828-29-1) each possess one HBD (HBD = 1) . This difference is structurally unambiguous because the N,N-dimethyl substitution fully alkylates the exocyclic amine, while the N-methyl and N-ethyl congeners retain a secondary amine proton. In CNS drug design, reducing HBD count is a validated strategy for improving passive blood-brain barrier permeability and reducing P-glycoprotein efflux susceptibility [1].

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

Fluorine-Mediated Metabolic Stability Differentiation: 4-Fluorobenzenesulfonyl vs. Benzenesulfonyl Analog

The target compound bears a para-fluorine atom on the 4-benzenesulfonyl ring, whereas the des-fluoro analog 4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine (CAS 314748-18-0) lacks this substitution. In the broader sulfonyloxazolamine patent family, introduction of halogen substituents at the para-position of the sulfonyl phenyl ring is explicitly claimed to modulate both 5-HT6 receptor binding affinity and metabolic stability [1]. Para-fluorination on aromatic sulfonyl groups is a well-precedented medicinal chemistry strategy to block CYP450-mediated hydroxylation at that position, potentially extending metabolic half-life [2]. While compound-specific microsomal stability data for CAS 883247-41-4 are not published, the structural feature is a rationally designed differentiation point.

Drug Metabolism Cytochrome P450 Metabolic Stability

Patent-Documented 5-HT6 Receptor Ligand Class Membership: Structural Overlap with Claimed Scaffolds

The target compound falls directly within the Markush structure of WO0138316A2 and US6441013B1, which claim sulfonyloxazolamines of general formula (I) as selective 5-HT6 receptor ligands [1]. The patent explicitly lists close structural relatives—including dimethyl-[2-phenyl-4-(toluene-4-sulfonyl)oxazol-5-yl]-amine and [4-(4-chlorobenzenesulfonyl)-2-p-tolyloxazol-5-yl]-dimethylamine—as preferred therapeutic active compounds for treating psychoses, schizophrenia, depression, and memory disorders [1]. The target compound differs from these exemplified compounds by bearing a 4-fluorobenzenesulfonyl group (instead of 4-toluenesulfonyl or 4-chlorobenzenesulfonyl), placing it as a fluorinated congener within the same pharmacophore series. The patent discloses that compounds of this class exhibit selective affinity for 5-HT6 receptors with both antagonistic and agonistic functional profiles [2]. No compound-specific 5-HT6 Ki or IC50 value for CAS 883247-41-4 is publicly available.

5-HT6 Receptor CNS Disorders GPCR Ligands Schizophrenia

Physicochemical Property Differentiation: LogP and Topological Polar Surface Area vs. Closest Analogs

Computed physicochemical properties for the target compound and its three closest commercially available analogs allow direct comparison of drug-likeness parameters. The N-ethyl analog (CAS 823828-29-1) has a computed ACD/LogP of 4.31 and a polar surface area (PSA) of 81 Ų . While computed values for CAS 883247-41-4 are not separately available on ChemSpider, the structural difference—replacement of ethyl with an additional methyl on the amine—increases calculated LogP by approximately 0.3–0.5 log units and reduces PSA by removing one H-bond donor contribution (see Evidence Item 1), shifting the CNS MPO score [1]. The des-fluoro analog (CAS 314748-18-0) has a different molecular formula (C17H16N2O3S, MW 328.39) and lacks the fluorine-mediated electronic effects that alter LogP and metabolic stability.

ADMET Prediction Drug-likeness CNS Multiparameter Optimization

Recommended Application Scenarios for 4-(4-Fluorobenzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine (CAS 883247-41-4)


5-HT6 Receptor SAR Expansion Campaigns: Fluorinated Probe for Sulfonyl Pharmacophore Optimization

Programs exploring 5-HT6 receptor ligands for cognitive enhancement or antipsychotic indications should prioritize CAS 883247-41-4 as a fluorinated analog within the patented sulfonyloxazolamine series [1]. The compound replaces the 4-toluenesulfonyl or 4-chlorobenzenesulfonyl groups of previously exemplified patent compounds with a 4-fluorobenzenesulfonyl moiety, enabling systematic exploration of halogen electronic effects on 5-HT6 binding affinity and functional selectivity. The N,N-dimethylamino group further provides a baseline for evaluating tertiary amine tolerance at the 5-position of the oxazole core.

CNS Penetration-Focused Screening: Zero-HBD Oxazole Chemotype for Blood-Brain Barrier Optimization

For CNS drug discovery programs requiring compounds with minimal hydrogen-bond donor count to favor passive BBB permeation, CAS 883247-41-4 offers a structurally verified HBD = 0 scaffold, distinguishing it from N-methyl and N-ethyl analogs (HBD = 1) [1]. It can serve as a reference compound in parallel artificial membrane permeability assays (PAMPA-BBB) or MDCK-MDR1 transwell studies to benchmark the permeability advantage conferred by full N-alkylation of the exocyclic amine in the sulfonyloxazolamine series [2].

Metabolic Stability Benchmarking: Fluorinated vs. Non-Fluorinated Sulfonyloxazolamine Pair

CAS 883247-41-4 and its des-fluoro analog (CAS 314748-18-0) form a matched molecular pair for evaluating the impact of para-fluorination on microsomal or hepatocyte metabolic stability. Procurement of both compounds enables head-to-head intrinsic clearance determination in liver microsome assays, directly testing the class-level hypothesis that para-fluoro substitution blocks CYP450-mediated aromatic hydroxylation at the sulfonyl phenyl ring [1]. This paired analysis can generate compound-specific data where none currently exists in the public domain.

Computational Chemistry and Docking Studies: N,N-Dimethyl Pharmacophore Modeling

The fully substituted oxazole core of CAS 883247-41-4, with its N,N-dimethylamino donor, 4-fluorobenzenesulfonyl acceptor, and para-tolyl hydrophobic group, provides a well-defined three-point pharmacophore for computational docking into 5-HT6 receptor homology models or GPCR crystal structures. The compound's zero-HBD character and the electron-withdrawing fluorine substituent create a distinctive electrostatic surface that can be used to validate docking scoring functions against the broader sulfonyloxazolamine patent SAR [1].

Quote Request

Request a Quote for 4-(4-fluorobenzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.